Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an amino group, and a fluorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Trifluoromethylation: Addition of the trifluoromethyl group.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by fluorination and trifluoromethylation using specialized reagents and catalysts. The final esterification step is typically carried out using methanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(trifluoromethyl)benzoate
- Methyl 2-fluoro-6-(trifluoromethyl)benzoate
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a fluorine atom on the aromatic ring can lead to unique interactions with target molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7F4NO2 |
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Molecular Weight |
237.15 g/mol |
IUPAC Name |
methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13/h2-3H,14H2,1H3 |
InChI Key |
LXBQWSYQRDLXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F |
Origin of Product |
United States |
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